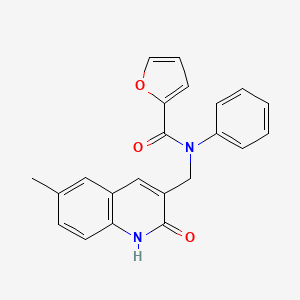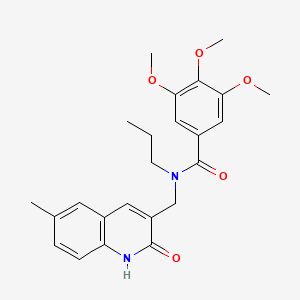
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AMBOBA, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has led to its potential use in a wide range of fields.
作用机制
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a CB1 receptor agonist, which means that it binds to and activates this receptor. This activation leads to a cascade of events within the cell, ultimately resulting in various physiological effects. For example, activation of CB1 receptors in the brain can lead to decreased pain sensation, increased appetite, and impaired memory.
Biochemical and Physiological Effects
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. For example, it has been shown to have analgesic effects in animal models of pain, as well as anxiolytic effects in models of anxiety. Additionally, N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
实验室实验的优点和局限性
One of the main advantages of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. Additionally, its unique chemical structure makes it a useful tool for studying the structure-activity relationships of CB1 receptor agonists. However, like all compounds, N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has limitations, including its potential toxicity and the need for further research to fully understand its effects.
未来方向
There are many potential future directions for the study of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. For example, researchers could investigate its potential use in the treatment of various disorders, such as chronic pain or anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its effects on various physiological processes. Finally, researchers could investigate the potential use of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a tool for studying the CB1 receptor and its role in various physiological processes.
合成方法
The synthesis of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with allyl bromide to form N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. Its unique chemical structure has led to its potential use in a wide range of fields, including neuroscience, pharmacology, and biochemistry. In particular, N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes, including pain sensation, appetite, and memory.
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-11-17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-2)10-8-12/h3,7-10H,1,4-6,11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHUYWUEUCNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(prop-2-EN-1-YL)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


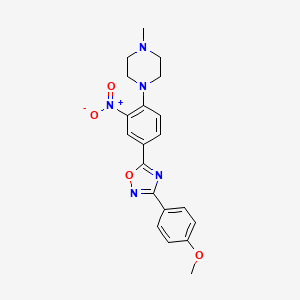
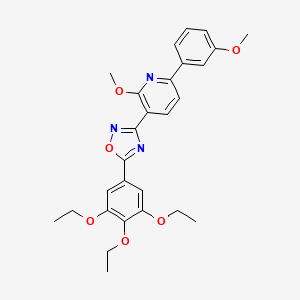
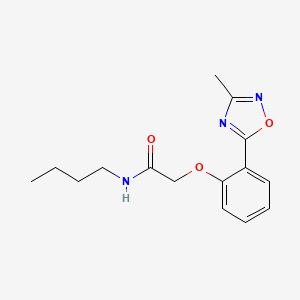
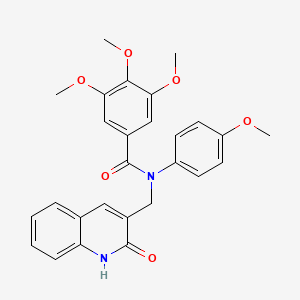

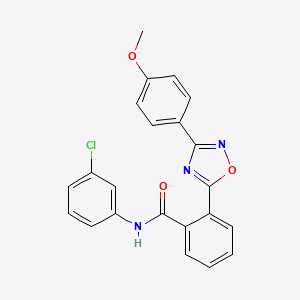
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
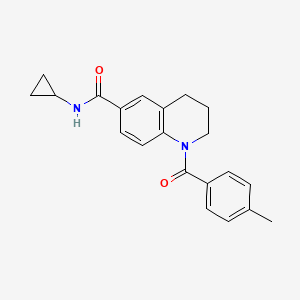
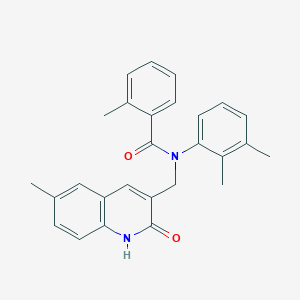
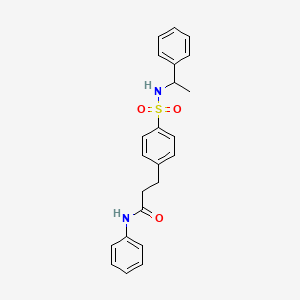
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
